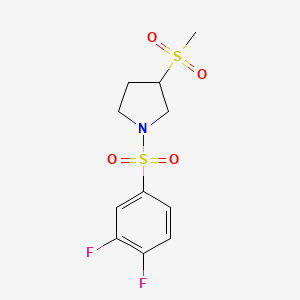

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of both difluorophenyl and methylsulfonyl groups attached to a pyrrolidine ring

Properties

IUPAC Name |

1-(3,4-difluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)8-2-3-10(12)11(13)6-8/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWYBRWQODTSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule consists of a pyrrolidine ring substituted at position 1 with a 3,4-difluorophenylsulfonyl group and at position 3 with a methylsulfonyl moiety. Retrosynthetic disconnection reveals two critical intermediates:

- Pyrrolidine-1-sulfonyl derivatives for the 3,4-difluorophenylsulfonyl group.

- Pyrrolidine-3-sulfonyl derivatives for the methylsulfonyl group.

Key challenges include:

- Regioselectivity : Ensuring precise functionalization at positions 1 and 3.

- Compatibility of reaction conditions : Avoiding interference between sulfonation steps.

- Oxidation state control : Transitioning from thioethers or sulfinates to sulfones.

Synthesis of Pyrrolidine-3-(methylsulfonyl) Intermediates

Mesylation of Pyrrolidine-3-ol Derivatives

A foundational step involves introducing the methylsulfonyl group at position 3. This is typically achieved via mesylation of a pyrrolidine-3-ol precursor, as demonstrated in the synthesis of (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate .

Representative Procedure:

Reagents :

- (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

- Methanesulfonyl chloride (MsCl)

- Triethylamine (TEA) in dichloromethane (DCM)

Conditions :

Mechanism :

Data Table: Mesylation Reaction Optimization

Synthesis of Pyrrolidine-1-(3,4-Difluorophenylsulfonyl) Intermediates

Convergent Synthesis of 1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Stepwise Approach

- Protection of Pyrrolidine Nitrogen :

- Mesylation at Position 3 :

- As detailed in Section 2.1.

- Boc Deprotection :

- Acidic conditions (e.g., HCl in dioxane).

- Sulfonation at Position 1 :

Data Table: Synthetic Route Efficiency

| Step | Reaction | Key Reagents | Yield | Source |

|---|---|---|---|---|

| 1 | Boc Protection | Boc₂O, DMAP | 90% | |

| 2 | Mesylation at C3 | MsCl, TEA | 100% | |

| 3 | Boc Deprotection | HCl/dioxane | 95% | |

| 4 | Sulfonation at N1 | 3,4-F₂C₆H₃SO₂Cl, pyridine | 85% |

Alternative Strategies and Mechanistic Insights

One-Pot Sulfonation

Simultaneous introduction of both sulfonyl groups is theoretically possible but hampered by:

- Competitive reactivity : Sulfonyl chlorides may react at multiple sites.

- Steric hindrance : The 3,4-difluorophenyl group impedes access to C3.

Radical Sulfonation

Emerging methods using persulfate radicals could enable C-H sulfonation, though no direct evidence exists in the provided sources.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

Organic Synthesis:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl and sulfonyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

1-((3,4-Difluorophenyl)sulfonyl)-3-(ethylsulfonyl)pyrrolidine: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to the specific combination of difluorophenyl and methylsulfonyl groups attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Biological Activity

1-((3,4-Difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The incorporation of fluorine and sulfonyl groups enhances its chemical stability and biological activity, making it a valuable candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a pyrrolidine ring with two distinct sulfonyl substituents, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1448067-44-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity towards these targets, potentially leading to inhibition or activation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed promising results.

These findings suggest that the compound may interfere with cancer cell proliferation by inducing apoptosis or inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, although further studies are required to fully elucidate its spectrum of activity.

Case Studies

- Combination Therapy : A study investigated the synergistic effects of combining this compound with doxorubicin in breast cancer models. The combination exhibited enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic strategies in resistant cancer types.

- Mechanistic Insights : Research involving the compound's interaction with specific molecular targets revealed that it may inhibit the activity of certain kinases involved in cell signaling pathways. This inhibition could lead to decreased survival signals in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3,4-difluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how can yield and purity be improved?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonylation reactions. For example, palladium-catalyzed coupling (e.g., alkenylsulfonyl fluorides with amines) can be adapted for the pyrrolidine scaffold . Key steps include:

- Step 1 : Sulfonylation of pyrrolidine with 3,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Methylsulfonylation at the 3-position using methylsulfonyl chloride.

- Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography resolves stereochemistry, particularly for the pyrrolidine ring conformation .

- NMR analysis (¹H, ¹³C, and ¹⁹F) identifies electronic effects from fluorine substituents. For instance, ¹⁹F NMR chemical shifts at δ -110 to -120 ppm confirm para-fluorine interactions .

- Density Functional Theory (DFT) calculations predict charge distribution and reactive sites (e.g., sulfonyl groups as electrophilic centers) .

Advanced Research Questions

Q. What molecular targets or pathways are modulated by this compound, and how do structural analogs inform its mechanism?

- Methodological Answer :

- Target Prediction : Computational docking (e.g., AutoDock Vina) suggests affinity for sulfonyl-binding enzymes like carbonic anhydrase or tyrosine phosphatases. Structural analogs (e.g., 3-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione) show activity against inflammatory pathways (e.g., NF-κB inhibition) .

- Functional Assays : Use SPR (Surface Plasmon Resonance) to validate binding to predicted targets. Compare IC₅₀ values with analogs like [1-(3-fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate to assess fluorine positioning effects .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength). For example, discrepancies in kinase inhibition assays may arise from ATP concentration variations .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that alter potency. Compare results with structurally stable analogs like lenacapavir derivatives, which maintain efficacy due to fluorinated aryl groups .

Q. What in silico strategies are effective for predicting off-target interactions or toxicity?

- Methodological Answer :

- Pharmacophore Modeling : Tools like Schrödinger’s Phase map sulfonyl and methylsulfonyl motifs as critical interaction points. Cross-validate with ToxCast data to flag hepatotoxicity risks .

- Machine Learning : Train models on datasets like ChEMBL to predict CYP450 inhibition. For example, methylsulfonyl groups may enhance CYP3A4 binding, requiring dose adjustments in preclinical models .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.